Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate
Description
Properties
IUPAC Name |
sodium;(2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8.Na.2H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2-6,8-13H,1H2,(H,14,15);;2*1H2/q;+1;;/p-1/t2-,3+,4-,5+,6+;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDQRUFGHWSGO-SPYAHKNSSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NaO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | D-alpha-Glucoheptonic acid, sodium salt, dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13572 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of a heptanoic acid derivative with sodium hydroxide, followed by the introduction of multiple hydroxyl groups via oxidation reactions. The process often requires:
Solvents: : Water or ethanol
Temperature: : Mild heating, around 70-90°C
Catalysts: : Palladium or other suitable catalysts for oxidation
Industrial Production Methods
On an industrial scale, the preparation might involve continuous flow reactors to maintain consistent quality and yield. The precise control of reaction conditions, such as pH and temperature, is crucial to ensure the formation of the desired dihydrate form.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate undergoes several types of reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: : Reduction can convert hydroxyl groups to hydrogen atoms.
Substitution: : The hydroxyl groups can be substituted with various functional groups, like halides or amines.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Lithium aluminium hydride, sodium borohydride
Substitution reagents: : Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: : Carbonyl heptanoates
Reduction: : Hexahydroxyheptanes
Substitution: : Halogenated or aminated heptanoates
Scientific Research Applications
Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate is valuable in several fields:
Chemistry: : Used as an intermediate in synthetic organic chemistry.
Biology: : Employed in studying metabolic pathways involving heptanoate derivatives.
Medicine: : Investigated for its potential in drug development due to its bioactive hydroxyl groups.
Industry: : Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The compound exerts its effects through interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with enzymes and receptors, affecting their activity and function. The exact pathways depend on the specific application, but typically involve modulation of biochemical reactions and cellular processes.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Solubility : Soluble in water; stock solutions (10 mM) are stable at -20°C for 1 month .
- Applications : Green chelating agent for Fe³⁺ under alkaline conditions, used in metal surface cleaning, food packaging glass bottle cleaning, and concrete admixtures .
Comparison with Similar Compounds
Free Acid Form: (2S,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanoic Acid
Potassium Salt: Potassium (2S,3S,4R,5S,6S)-2,3,4,5,6,7-Hexahydroxyheptanoate
- CAS No.: 3084394 (PubChem CID)
- Molecular Formula : C₇H₁₃KO₈
- Molecular Weight : 284.27 g/mol
- Key Differences: Potassium ion (K⁺) instead of sodium (Na⁺), altering solubility and cation-specific interactions.
Calcium Salt: Calcium Glucoheptonate
- CAS No.: 29039-00-7
- Molecular Formula : Ca(C₇H₁₁O₈)₂
- Molecular Weight : 506.34 g/mol (anhydrous)
- Key Differences: Divalent calcium ion (Ca²⁺) enables stronger ionic crosslinking but reduces water solubility compared to the sodium salt.
Stereoisomeric Variant: Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanoate
- CAS No.: 13007-85-7
- Molecular Formula : C₇H₁₃NaO₈
- Molecular Weight : 248.16 g/mol
- Key Differences: Stereochemistry at C6 (6R vs. 6S in the target compound) alters molecular conformation and metal-binding efficiency.
Comparative Data Table
Research Findings and Industrial Relevance
- Chelation Efficiency : The sodium salt dihydrate exhibits superior Fe³⁺ binding in alkaline environments compared to calcium and potassium salts, making it ideal for industrial cleaning .
- Stereochemical Impact : The 6S configuration in the target compound may enhance metal coordination compared to the 6R variant, though further studies are needed .
- Cation Influence: Sodium’s monovalent nature improves solubility, whereas calcium’s divalency limits its use outside pharmaceuticals .
Biological Activity
Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate is a sodium salt derived from heptanoic acid and is characterized by multiple hydroxyl groups. This compound has garnered attention in various fields due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C7H14NaO8
- Molecular Weight : 246.18 g/mol
- Solubility : Highly soluble in water
- Appearance : White crystalline powder
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.
- Case Study : A study conducted on cultured human fibroblasts demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The reduction in malondialdehyde (MDA) levels indicated decreased lipid peroxidation.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies using macrophage cell lines indicated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : A study published in the Journal of Inflammation reported a 40% decrease in TNF-alpha levels when macrophages were treated with the compound at concentrations of 50 µg/mL.
3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 125 µg/mL |
| Staphylococcus aureus | 62.5 µg/mL |
| Candida albicans | 250 µg/mL |
- Case Study : In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated that it effectively inhibited growth at relatively low concentrations.
4. Cell Proliferation and Apoptosis
Further studies have explored the effects of this compound on cell proliferation and apoptosis in cancer cell lines.
- Findings : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in significant inhibition of cell proliferation and induced apoptosis as evidenced by increased caspase activity.
The biological activities of this compound are attributed to its ability to modulate cellular pathways involved in oxidative stress and inflammation. The presence of multiple hydroxyl groups enhances its interaction with cellular components and contributes to its antioxidant capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
